[1-(Ethylamino)cyclopentyl]methanol hydrochloride
Description
[1-(Ethylamino)cyclopentyl]methanol hydrochloride is a cyclopentane-based amino alcohol hydrochloride salt. Its structure features a cyclopentyl ring substituted with an ethylamino group (-NHCH₂CH₃) and a hydroxymethyl group (-CH₂OH), with a hydrochloride counterion.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
[1-(ethylamino)cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-9-8(7-10)5-3-4-6-8;/h9-10H,2-7H2,1H3;1H |
InChI Key |
SZZRBGVUJAYOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCC1)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Cyclopentyl Derivatives
A prevalent approach involves the direct amination of cyclopentyl-based precursors, such as cyclopentylmethanol, using ammonia or ammonia equivalents under catalytic conditions. This method typically employs metal catalysts like palladium or copper to facilitate the C–N bond formation.
- Catalyst: Palladium on carbon (Pd/C), copper catalysts, or similar transition metals.
- Ammonia source: Gaseous ammonia or ammonia derivatives.
- Solvent: Methanol, ethanol, or isopropanol.
- Temperature: Ranges from 50°C to reflux (~80°C).
- Pressure: Elevated pressures of ammonia gas or in sealed reactors to enhance conversion rates.
Example:
In a typical industrial process, cyclopentylmethanol is subjected to catalytic amination in methanol under hydrogen atmosphere with Pd/C, yielding cyclopentylamine intermediates, which are further converted into the hydrochloride salt via acid treatment.
Multi-step Synthesis via Cyclopentyl Precursors
Alternatively, multi-step routes involve initial functionalization of cyclopentane rings to introduce hydroxymethyl groups, followed by amination:
- Step 1: Oxidation or hydroxymethylation of cyclopentane derivatives to obtain cyclopentylmethanol.
- Step 2: Nucleophilic substitution or reductive amination using ethylamine or related amines.
- Step 3: Conversion of free amine to hydrochloride salt via treatment with hydrochloric acid.
- Hydroxymethylation: Formaldehyde or paraformaldehyde under acidic or basic catalysis.
- Amination: Catalytic hydrogenation or reductive amination with ethylamine, often using metal catalysts like Raney nickel or palladium.
- Acidification: Aqueous HCl (concentrations of 32%) at controlled temperatures (around 20–80°C).
Specific Industrial Methods and Patent Disclosures
Catalytic Amination Using Ammonia (Patent WO2013175397A1)
A patented process describes the synthesis of cyclopentylamine derivatives via catalytic amination of cyclopentyl compounds. The method involves:
- Reactants: Cyclopentyl derivatives with suitable leaving groups.
- Catalysts: Transition metals such as palladium or platinum.
- Reaction Conditions: Temperatures between 50°C and reflux, with ammonia in excess.
- Work-up: Separation of organic layers, washing with acid or base, and purification through distillation or crystallization.
This process emphasizes high yield and purity, with the final step involving conversion to hydrochloride salt by treatment with concentrated hydrochloric acid.
Hydroxymethylation and Reductive Amination (Patent CN104072345A)
This method involves:
- Hydroxymethylation of cyclopentane derivatives.
- Subsequent amination with ethylamine under catalytic hydrogenation conditions.
- Purification via crystallization of hydrochloride salts.
Reaction specifics:
- Use of Pd/C catalyst.
- Hydrogen atmosphere at 50–55°C.
- Acidification with isopropyl hydrochloride to obtain the hydrochloride salt.
Laboratory-Scale Synthesis (Research Publications)
Research articles describe laboratory synthesis involving:
- Nucleophilic substitution of cyclopentyl derivatives with ethylamine.
- Use of solvents like ethanol or methanol.
- Acidification with hydrochloric acid to produce the hydrochloride salt.
- Purification through recrystallization.
Reaction Conditions and Purification Techniques
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction Temperature | 50°C – Reflux (up to 120°C) | Varies with catalysts and reagents |
| Solvent | Methanol, ethanol, isopropanol | Chosen for solubility and reaction efficiency |
| Catalyst | Pd/C, copper catalysts | Facilitates amination reactions |
| Acid Treatment | 32–50% HCl | For converting free amines to hydrochloride salts |
| Purification | Crystallization, distillation, chromatography | Ensures high purity of final product |
Table 1: Summary of Preparation Methods
| Method | Key Reactants | Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Amination | Cyclopentyl derivatives + ammonia | Pd/C or Cu catalysts | 50–80°C, pressure of ammonia | High yield, scalable | Catalyst recovery, handling ammonia |
| Reductive Amination | Cyclopentyl aldehyde/ketone + ethylamine | Pd/C, Raney Ni | 50–55°C, hydrogen atmosphere | High purity | Multi-step process |
| Hydroxymethylation + Amination | Cyclopentane + formaldehyde + ethylamine | Metal catalysts | 50–70°C | Straightforward | Requires multiple steps |
- The use of ammonia under catalytic conditions is most common for industrial synthesis due to scalability and cost-effectiveness.
- Purification typically involves acidification to hydrochloride salts, followed by recrystallization.
- Reaction yields can reach up to 90% with optimized conditions.
Chemical Reactions Analysis
Oxidation and Reduction Pathways
The hydroxyl group undergoes selective oxidation, while the ethylamino moiety participates in reductive amination:
Oxidation Reactions
-
Aldehyde Formation : Treatment with MnO₂ in chloroform converts the alcohol to a reactive aldehyde intermediate .
-
Ketone Derivatives : Strong oxidants like KMnO₄ yield cyclopentanone analogs .
Reductive Modifications
Alkylation and Substitution Reactions
The ethylamino group acts as a nucleophile in SN2 reactions:
| Substrate | Reagent | Product | Key Data | Source |
|---|---|---|---|---|
| Bromoalkanes | Alkyl halides, K₂CO₃ | N-alkylated derivatives | NMR: δ 1.18–1.07 (m, 3H, CH₃) | |
| Epoxides | Epichlorohydrin, H₂O | Amino alcohol adducts | IR: νmax 3430 cm⁻¹ (O-H) |
Reactions typically proceed under reflux conditions with polar aprotic solvents (e.g., THF, DCM).
Hydrolysis and Acid-Base Behavior
The hydrochloride salt exhibits pH-dependent solubility:
-
Acidic Hydrolysis : Heating with 46% HBr cleaves the ethylamino group, yielding cyclohexanone hydrobromide (90% yield) .
-
Neutralization : Treatment with NaOH liberates the free base, enhancing lipophilicity (logP increases by 1.2 units).
Analytical Characterization Data
Critical spectroscopic identifiers include:
| Technique | Key Signals | Assignment |
|---|---|---|
| NMR (CDCl₃) | δ 3.18–3.08 (m, 2H, CH₂NH) | Ethylamino protons |
| IR | 1723 cm⁻¹ (C=O stretch) | Ketone oxidation product |
| HRMS | m/z 225.37 [M+H]⁺ | Molecular ion confirmation |
This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry and materials science, particularly for nitrogen-rich heterocycles .
Scientific Research Applications
[1-(Ethylamino)cyclopentyl]methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of [1-(Ethylamino)cyclopentyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
[1-(Ethylamino)cyclopentyl]methanol hydrochloride is a compound of growing interest in medicinal chemistry, particularly for its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with an ethylamino group and a hydroxymethyl group. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications. Its unique structure allows for diverse interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Compounds with ethylamino groups are frequently studied for their antidepressant properties due to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antinociceptive Properties : Similar compounds have demonstrated efficacy in pain relief, suggesting that this compound may also possess antinociceptive activity.
- Antioxidant Activity : The hydroxymethyl moiety may contribute to antioxidant properties, which are beneficial in reducing oxidative stress within cells.
The mechanisms through which this compound exerts its effects involve:
- Interaction with Neurotransmitter Receptors : The ethylamino group may enhance binding affinity to neurotransmitter receptors, influencing mood and pain perception.
- Inhibition of Oxidative Stress : The compound's antioxidant activity may help mitigate cellular damage from free radicals, contributing to its protective effects in various biological contexts.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-2-cyclopentanol | Cyclopentanol with an amino group | Antidepressant |
| 2-Ethylamino-3-pentanol | Ethylamine on a pentanol backbone | Analgesic |
| 1-(Dimethylamino)cyclopentanol | Dimethylamine substituent | CNS stimulant |
| 1-(Phenylethyl)cyclopentanol | Phenylethyl group attached | Antidepressant |
The distinct combination of the cyclopentane structure with both an ethylamino and hydroxymethyl group in this compound potentially offers unique pharmacological profiles compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antidepressant Activity : A study demonstrated that compounds with ethylamine substitutions showed significant improvement in depressive-like behaviors in animal models, suggesting a potential application for treating depression.
- Pain Relief : Research indicated that similar compounds exhibited antinociceptive effects in rodent models, providing preliminary evidence for the analgesic potential of this compound.
- Antioxidant Studies : In vitro assays revealed that the hydroxymethyl component contributed to a reduction in oxidative stress markers, supporting the hypothesis of its antioxidant capabilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(Ethylamino)cyclopentyl]methanol hydrochloride, and how do reaction conditions influence yield?
- Methodology : Opt for a multi-step synthesis involving cyclopentane ring functionalization. For example, (1) cyclopentanone reductive amination with ethylamine to form the ethylamino-cyclopentane intermediate, followed by (2) hydroxymethylation via formaldehyde addition under basic conditions. Final hydrochloride salt formation can be achieved using HCl in ethanol .
- Key Variables : Temperature (20–40°C for amination), solvent polarity (e.g., methanol vs. THF), and stoichiometric ratios (e.g., excess ethylamine to drive reductive amination). Yields typically range from 45–65% depending on purification methods (e.g., recrystallization vs. column chromatography) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC/UV-Vis : Use C18 columns with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients to assess purity (>95% target peak area) .
- NMR : Confirm the ethylamino group (δ 1.1–1.3 ppm for CH3, δ 2.6–3.0 ppm for N-CH2) and cyclopentylmethanol structure (δ 3.4–3.8 ppm for -CH2OH) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ at m/z corresponding to C8H18ClNO (calculated: 179.6 for free base + HCl) .
Advanced Research Questions
Q. What strategies resolve discrepancies in solubility data for this compound across solvents?
- Approach : Perform systematic solubility studies using shake-flask methods in buffers (pH 1–10), DMSO, and ethanol. Measure saturation concentrations via gravimetric analysis or UV absorbance. Note that conflicting literature data may arise from polymorphic forms or residual solvents; use XRD to confirm crystalline phase homogeneity .
Q. How can researchers differentiate degradation products from synthetic impurities in stability studies?
- Method : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS/MS monitoring. Key degradation pathways include:
- Hydrolysis : Cleavage of the ethylamino group, forming cyclopentylmethanol (detectable via loss of 45 Da fragment).
- Oxidation : Hydroxymethyl group oxidation to carboxylic acid (mass shift +14 Da). Compare impurity profiles against synthetic byproducts (e.g., unreacted cyclopentanone) using retention time alignment .
Q. What computational models predict the compound’s bioavailability, and how do they align with in vitro permeability assays?
- In Silico Tools : Use QSAR models (e.g., SwissADME) to estimate logP (~1.2), polar surface area (~45 Ų), and Caco-2 permeability. Validate with parallel artificial membrane permeability assay (PAMPA): Expected permeability coefficient (logPe) ≈ -5.2 cm/s, indicating moderate absorption .
Experimental Design Considerations
Q. How to optimize reaction scalability while minimizing hazardous intermediates?
- Safety Protocol : Replace sodium cyanoborohydride (toxic) in reductive amination with safer alternatives like pyridine borane. Implement flow chemistry for hydroxymethylation to reduce exothermic risks .
- Scale-Up Metrics : Monitor reaction heat dissipation (via calorimetry) and adjust stirring rates to maintain homogeneity in larger batches (>100 g) .
Q. What are the best practices for quantifying trace metal contaminants in this compound?
- Technique : ICP-MS analysis with sample digestion in HNO3/H2O2. Validate against pharmacopeial limits (e.g., USP<232> for Pb <10 ppm, Cd <5 ppm). Use high-purity HCl during synthesis to minimize Fe contamination .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, and how to ensure reproducibility?
- Root Cause : Solvent-dependent chemical shifts (e.g., D2O vs. CDCl3) or pH effects on protonation states. Standardize solvent systems and report pH in deuterated solvents. Include 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How to address conflicting bioactivity reports in cell-based assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
